9-Ethyl-8-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-8-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, makes it an interesting subject for research in medicinal chemistry.
Preparation Methods
The synthesis of 9-Ethyl-8-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
9-Ethyl-8-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
9-Ethyl-8-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 9-Ethyl-8-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to the modulation of cellular functions . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
9-Ethyl-8-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidines: These compounds have a similar core structure but may differ in their substituents and biological activities.
Triazolothiadiazines: These compounds have a fused triazole and thiadiazine ring system and exhibit diverse pharmacological activities.
Thienopyrimidine-2,4-diones: These compounds are synthesized via pyrimidine ring closure and have been studied for their biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may differ from those of other similar compounds.
Properties
Molecular Formula |
C16H13N5O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
12-ethyl-11-methyl-4-(2-nitrophenyl)-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C16H13N5O2S/c1-3-10-9(2)24-16-13(10)15-18-14(19-20(15)8-17-16)11-6-4-5-7-12(11)21(22)23/h4-8H,3H2,1-2H3 |
InChI Key |
VZFXRYJEOMZZFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.